Preladenant (chemical name: 2-(furan-2-yl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine), also known by its development code SCH 420814, is a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, ] It belongs to the triazolopyrimidine class of chemical compounds. [] Preladenant has been the subject of extensive research for its potential therapeutic applications in various neurological and psychiatric disorders, primarily Parkinson's disease (PD). [, , ]
The synthesis of Preladenant and its carbon-11 radiolabeled analog, [11C]Preladenant, has been described in scientific literature. [, ] The synthesis generally involves multi-step reactions, starting from commercially available materials. The specific details of the synthetic procedures and reaction conditions can be found in the cited references.
Preladenant consists of a triazolopyrimidine core structure with a furan ring and a piperazine moiety linked through an ethyl spacer. [, ] The methoxyethoxyphenyl group attached to the piperazine ring is important for its high affinity and selectivity for the A2AR. [, , ] Crystal structures of Preladenant conjugates bound to the A2AR have provided valuable insights into its binding mode and the structural basis for its selectivity. []
Preladenant acts by competitively binding to the A2AR, thereby preventing the binding of endogenous adenosine. [, ] Adenosine, acting through A2ARs, plays an inhibitory role in the release of dopamine in the basal ganglia, a brain region crucial for motor control. [, ] By blocking A2ARs, Preladenant enhances dopaminergic neurotransmission, leading to potential therapeutic benefits in PD. [, ]
Preladenant is an orally bioavailable compound. [] The pharmacokinetic properties of Preladenant, including its absorption, distribution, metabolism, and excretion, have been investigated in preclinical and clinical studies. [, , ] The presence of specific metabolites of Preladenant has been identified and characterized. []
Beyond PD, Preladenant has shown potential in preclinical studies for treating depression, [] accelerating recovery from general anesthesia, [] and enhancing the efficacy of cancer immunotherapy. [, ]
Positron Emission Tomography (PET) Imaging: [11C]Preladenant has been developed and validated as a PET radioligand to study A2ARs in the living brain of rats and monkeys. [, , , , ] This application allows for noninvasive quantification of A2ARs and assessment of A2AR occupancy by drugs, providing valuable insights into the role of A2ARs in various neurological conditions. [, , ]
Investigating Microglial Responses to Tissue Damage: Preladenant has been used to study the role of A2ARs in regulating microglial responses to tissue damage in the context of neuroinflammation, particularly in models of Parkinson's disease. [, ] These studies suggest a potential role for A2AR antagonists in modulating microglial activity and neuroprotection. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: